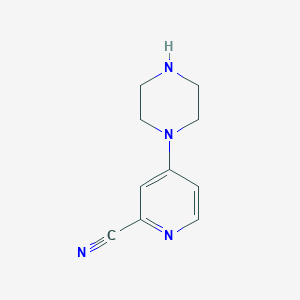

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-piperazin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUDIPXIBTLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Piperazin-1-yl)pyridine-2-carbonitrile chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 4-(Piperazin-1-yl)pyridine-2-carbonitrile , a critical intermediate in medicinal chemistry.

Executive Summary

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a bifunctional heterocyclic building block extensively used in the discovery of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] Its structure features a pyridine core substituted with a nitrile group at the C2 position and a piperazine moiety at the C4 position.[1][2]

This scaffold offers two distinct vectors for chemical elaboration:

-

The Secondary Amine (Piperazine): A nucleophilic handle for library generation via acylation, alkylation, or arylation.[2]

-

The Nitrile (Cyano) Group: An electrophilic handle convertible to amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | 4-(Piperazin-1-yl)pyridine-2-carbonitrile |

| Common Name | 4-(1-Piperazinyl)-2-cyanopyridine |

| CAS Number | 2819464-16-7 (Dihydrochloride salt) |

| SMILES | N#Cc1cc(ccn1)N2CCNCC2 |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol (Free base) |

Physicochemical Profile (Predicted)

The following data represents the free base form.

| Property | Value | Implication for Drug Design |

| cLogP | ~0.5 - 0.9 | High water solubility; suitable for fragment-based design.[1] |

| TPSA | 50-60 Ų | Good membrane permeability; CNS active potential.[1] |

| pKa (Piperazine NH) | ~9.8 | Basic center; likely protonated at physiological pH.[1][2] |

| pKa (Pyridine N) | ~2.5 | Weakly basic due to electron-withdrawing nitrile.[1] |

| H-Bond Donors | 1 | Secondary amine. |

| H-Bond Acceptors | 4 | Pyridine N, Nitrile N, Piperazine amines.[1][2] |

Synthetic Methodology

The most robust route to 4-(Piperazin-1-yl)pyridine-2-carbonitrile involves a Nucleophilic Aromatic Substitution (SNAr) .[1]

Retrosynthetic Analysis

The C4 position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (para-like) and the nitrile group at C2 (meta to C4, but inductively withdrawing).[1][2]

-

Electrophile: 4-Chloro-2-pyridinecarbonitrile (CAS: 3521-72-8).[1]

-

Nucleophile: Piperazine (CAS: 110-85-0).[1]

Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The 2-cyano group is critical; it lowers the LUMO energy of the pyridine ring, facilitating the addition of the amine.[2]

-

Regioselectivity: If starting from 2,4-dichloropyridine, substitution would favor the C4 position over C2 due to the lower steric hindrance and the stabilization of the negative charge on the ring nitrogen during the transition state.[1][2] However, using the pre-functionalized 4-chloro-2-cyanopyridine guarantees regiocontrol.[1]

Experimental Protocol

Objective: Synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile on a 10 mmol scale.

Reagents:

-

4-Chloro-2-pyridinecarbonitrile: 1.38 g (10.0 mmol)[1]

-

Piperazine (Anhydrous): 4.30 g (50.0 mmol) [5 equiv.[1][2] used to prevent bis-substitution]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-pyridinecarbonitrile (1.0 equiv) in MeCN (0.5 M concentration).

-

Addition: Add anhydrous Piperazine (5.0 equiv) and K₂CO₃ (2.0 equiv). Note: Excess piperazine acts as both reactant and base, but K₂CO₃ ensures complete scavenging of HCl.[1][2]

-

Reaction: Heat the mixture to 80°C (reflux) under nitrogen atmosphere. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[2]

-

Workup:

-

Purification (Acid-Base Extraction):

-

Dissolve the residue in EtOAc (50 mL).

-

Wash with water (3 x 20 mL) to remove excess piperazine (highly water-soluble).[1][2]

-

Optional: Extract the organic layer with 1M HCl.[1][2] The product moves to the aqueous phase.[1][2] Wash the aqueous phase with EtOAc (removes neutral impurities).[2] Basify the aqueous phase (pH > 12) with NaOH and extract back into DCM/Isopropanol (3:1).[2]

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow solid or viscous oil.[2]

Yield Expectation: 85–95%.

Visualization: Synthesis Pathway

Caption: SNAr synthesis pathway showing the convergence of electrophile and nucleophile via a transition state to the final product.

Reactivity & Derivatization Strategies

This scaffold is a "privileged structure" because it allows orthogonal functionalization.[1][2]

Piperazine Nitrogen (N1) Derivatization

The secondary amine is the most reactive site (nucleophilic).[1][2]

-

Amide Coupling: Reaction with carboxylic acids (HATU/DIPEA) yields amides.[1][2]

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides (common in GPCR antagonists).[1][2]

-

Reductive Amination: Reaction with aldehydes/ketones (NaBH(OAc)₃) yields tertiary amines.[1][2]

Nitrile (C2) Transformations

The nitrile group is less reactive than the amine but serves as a precursor for polar pharmacophores.[1][2]

-

Hydrolysis: Acidic or basic hydrolysis yields the Picolinamide (CONH₂) or Picolinic Acid (COOH).[1][2]

-

Cyclization: Reaction with Sodium Azide (NaN₃) and Ammonium Chloride yields the Tetrazole , a bioisostere of carboxylic acid with better metabolic stability.[2]

-

Reduction: Hydrogenation (Raney Ni or Pd/C) yields the Aminomethyl group (CH₂NH₂).[1][2]

Visualization: Reactivity Map

Caption: Divergent synthesis map illustrating the orthogonal reactivity of the amine and nitrile handles.

Applications in Drug Discovery[1][2][4][5][9]

Kinase Inhibitors

The 2-aminopyridine motif (mimicked here by the piperazine-pyridine interaction) is a classic hinge-binding motif.[1] The piperazine group often extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties.[2]

-

Example Class: CDK4/6 inhibitors often utilize piperazinyl-pyridines to tune selectivity.[1]

GPCR Ligands

The piperazine ring is a canonical scaffold for Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands.[1][2] The pyridine-nitrile tail provides a rigid spacer that can engage in pi-stacking or specific polar interactions within the transmembrane bundle.[1]

PROTAC Linkers

The secondary amine of the piperazine is an ideal attachment point for alkyl chain linkers connecting an E3 ligase ligand (e.g., Cereblon binder) to a protein of interest (POI) ligand.[2]

Safety & Handling

-

Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolism can theoretically release cyanide, though this is rare for stable aromatic nitriles.[2] Standard PPE (gloves, goggles) is required.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from the air; the dihydrochloride salt is shelf-stable.[1][2]

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives." BenchChem Protocols, 2025.[2][3] Link[1][2]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1040682-68-5, 4-Pyridinecarbonitrile."[1] PubChem, 2025.[2][4] Link

-

Sigma-Aldrich. "4-Pyridinecarbonitrile Product Specification." Merck KGaA, 2025.[2] Link

-

ChemicalBook. "1-(4-Methyl-pyridin-2-yl)-piperazine Properties and Synthesis." ChemicalBook, 2023.[2] Link

-

Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan J. Chem., Vol. 11, No. 2, 2018.[2] Link

Sources

Technical Monograph: Physicochemical Profiling & Utilization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary: The "Solubility Scaffold"

4-(Piperazin-1-yl)pyridine-2-carbonitrile (hereafter 4-PPC ) represents a strategic scaffold in modern drug design.[1] It bridges the gap between lipophilic aromatic cores and hydrophilic solubility handles.[1] The molecule combines the electronic modulation of a 2-cyanopyridine (electron-deficient) with the solubilizing, basic properties of a piperazine moiety.[1]

Strategic Utility:

-

Kinase Inhibition: The pyridine nitrogen and nitrile group often serve as hinge binders or solvent-front interactions.[1]

-

PROTAC Design: The piperazine ring provides a rigid, semi-saturated linker that improves the physicochemical profile (LogD) of large heterobifunctional molecules.

-

ADME Optimization: Introduction of the piperazine tail typically lowers LogP and increases metabolic stability compared to flexible alkyl amines.[1]

Chemical Identity & Molecular Architecture[1]

| Property | Specification |

| IUPAC Name | 4-(Piperazin-1-yl)pyridine-2-carbonitrile |

| Common Synonyms | 4-(1-Piperazinyl)picolinonitrile; 4-Piperazin-1-yl-2-cyanopyridine |

| CAS Number | 2819464-16-7 (Dihydrochloride salt); Free base often unlisted |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol (Free Base); 261.15 g/mol (2HCl salt) |

| SMILES | C1CN(CCN1)C2=CC(=NC=C2)C#N |

| Key Functionalities | Nitrile (H-bond acceptor), Piperazine (2° Amine, Basic), Pyridine (Aromatic) |

Physicochemical Profile

Data below synthesizes experimental values from close structural analogs (e.g., 1-(2-pyridyl)piperazine) and computational consensus.

Core Properties Table[1]

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa (Piperazine NH) | 8.2 – 8.6 | Lower than unsubstituted piperazine (9.[1]8) due to the electron-withdrawing effect of the 2-cyanopyridine ring.[1] |

| pKa (Pyridine N) | < 1.0 | The nitrile group at C2 and the amino group at C4 create a "push-pull" system, but the nitrile's strong -I effect renders the pyridine nitrogen non-basic.[1] |

| LogP (Lipophilicity) | 0.3 – 0.6 | Moderate lipophilicity.[1] The polar surface area (PSA) is high relative to molecular weight, aiding aqueous solubility. |

| Polar Surface Area (TPSA) | ~55 Ų | Contributed by the nitrile (23.8 Ų) and the piperazine/pyridine nitrogens. Ideal for CNS penetration if derivatized.[1] |

| Solubility (Aq.) | High (>10 mg/mL) | Highly soluble at pH < 7.0 due to protonation of the distal piperazine nitrogen. |

| Melting Point | Solid (>80°C) | Likely crystalline.[1] Dihydrochloride salts typically melt >200°C with decomposition.[1] |

Electronic Structure & Reactivity

The 2-cyano group is a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic attack at the 4-position (if leaving group present) and reducing the electron density of the piperazine nitrogen attached to the ring (N1).[1]

Synthetic Pathway & Mechanism

The synthesis relies on a robust Nucleophilic Aromatic Substitution (S_NAr) . The presence of the nitrile at the 2-position activates the 4-chloropyridine precursor, facilitating the displacement of the chloride by the piperazine amine.[1]

Reaction Workflow Visualization

Figure 1: S_NAr mechanism for the synthesis of 4-PPC. The electron-deficient pyridine ring stabilizes the anionic intermediate.[1]

Detailed Synthetic Protocol

Objective: Synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile (Free Base).

-

Reagent Setup:

-

Procedure:

-

Workup & Purification:

-

Cool to room temperature and dilute with water (5x volume).

-

Extract with Ethyl Acetate (3x).[1] Note: Product is moderately polar; ensure aqueous phase pH > 10 to keep piperazine neutral.[1]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) or recrystallization from Ethanol/Ether.[1]

-

Experimental Handling & Stability

Storage Conditions

-

Free Base: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (reaction with atmospheric CO₂) over long periods.

-

Dihydrochloride Salt: Highly hygroscopic.[1] Store in a desiccator at -20°C.

pKa Determination Protocol (Potentiometric)

To validate the basicity for formulation:

-

Instrument: Potentiometric titrator (e.g., Sirius T3).[1]

-

Sample: 1-2 mg of 4-PPC in 0.15 M KCl.

-

Titrant: 0.5 M KOH / 0.5 M HCl.

-

Method: Titrate from pH 2.0 to pH 12.0.

-

Analysis: The inflection point around pH 8.4 corresponds to the distal piperazine nitrogen.[1] The pyridine nitrogen will likely not show a distinct inflection above pH 2.[1]

References

-

Sigma-Aldrich. 4-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride Product Detail.Link

-

PubChem. Compound Summary: 1-(2-Pyridyl)piperazine (Analog).[1][3] National Library of Medicine.[1] Link

-

ChemScene. 4-(Piperazin-1-yl)butanenitrile (Analogous Aliphatic).[1]Link

-

Santa Cruz Biotechnology. 2-(Piperazin-1-yl)nicotinonitrile (Isomer Data).[1][4]Link

-

J. Org. Chem. Nucleophilic Aromatic Substitution on Pyridines.[1] (General mechanistic reference for S_NAr on chloropyridines).

4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS number and identifiers

Topic: 4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Advanced Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Abstract

4-(Piperazin-1-yl)pyridine-2-carbonitrile (also known as 4-(1-piperazinyl)picolinonitrile) is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2][3] Distinguished by its bifunctional nature—possessing a reactive secondary amine and a versatile nitrile handle—this scaffold enables rapid diversification of chemical libraries. This guide provides a comprehensive technical profile, including validated synthetic protocols, physiochemical properties, and structural utility in modern drug design.

Chemical Identity & Physiochemical Profile

This compound exists primarily as a free base or as a hydrochloride salt (often dihydrochloride) for improved stability and solubility in aqueous media.

Core Identifiers

| Parameter | Data / Value |

| IUPAC Name | 4-(Piperazin-1-yl)pyridine-2-carbonitrile |

| Common Synonyms | 4-(1-Piperazinyl)picolinonitrile; 2-Cyano-4-(piperazin-1-yl)pyridine |

| CAS Number (2HCl Salt) | 2819464-16-7 |

| CAS Number (Free Base) | Not widely indexed; refer to salt or parent structure |

| Molecular Formula | C₁₀H₁₂N₄ (Free Base) / C₁₀H₁₄Cl₂N₄ (2HCl) |

| Molecular Weight | 188.23 g/mol (Free Base) / 261.15 g/mol (2HCl) |

| SMILES | C1CN(CCN1)c2ccnc(c2)C#N |

| InChIKey | Derivative-specific; core: C1CN(CCN1)C2=CC(C#N)=NC=C2 |

Physiochemical Properties (Predicted)

| Property | Value | Significance |

| cLogP | ~0.4 - 0.8 | Ideal for fragment-based design (Lead-like). |

| pKa (Piperazine NH) | ~8.5 - 9.0 | Basic center; protonated at physiological pH. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing nitrile. |

| TPSA | ~52 Ų | Favorable for membrane permeability. |

Synthetic Routes & Methodology

The industrial and laboratory-scale synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitrile group at the 2-position and the ring nitrogen activate the 4-position of the pyridine ring, facilitating the displacement of a leaving group (typically chloride or nitro) by piperazine.

Standard Protocol: S_NAr Displacement

Precursor: 4-Chloro-2-pyridinecarbonitrile (CAS 19235-89-3) [1].

Reagents:

-

Substrate: 4-Chloro-2-pyridinecarbonitrile (1.0 eq)

-

Nucleophile: Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation]

-

Solvent: Acetonitrile (MeCN), DMSO, or NMP.

-

Base: Potassium Carbonate (K₂CO₃) or DIPEA (optional if excess piperazine is used).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chloro-2-pyridinecarbonitrile in anhydrous MeCN (0.5 M concentration).

-

Addition: Add piperazine (4.0 eq) to the solution. The excess acts as both the nucleophile and the acid scavenger.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS (Target [M+H]⁺ = 189.2).

-

Work-up:

-

Cool to room temperature.[4]

-

Concentrate under reduced pressure to remove MeCN.

-

Dilute residue with DCM and wash with water (to remove excess piperazine and salts).

-

Critical Step: Back-extract the aqueous layer with DCM multiple times as the product is moderately polar.

-

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₃, gradient 95:5:0.5 to 90:10:1).

-

Salt Formation (Optional): Treat the free base in ethanol with 4M HCl in dioxane to precipitate the dihydrochloride salt.

Reaction Pathway Diagram

Caption: Figure 1. S_NAr synthetic pathway for the generation of the pyridyl-piperazine scaffold.

Structural Utility in Drug Design

This scaffold acts as a "privileged structure" in medicinal chemistry, offering two distinct vectors for elaboration. It is particularly valuable in the design of Kinase Inhibitors and GPR119 Agonists [2].

Vector Analysis & SAR Logic

-

Vector A (Piperazine NH):

-

Reactivity: High nucleophilicity.

-

Modifications: Amide coupling, Sulfonylation, Reductive Amination, Urea formation.

-

Role: Often extends into the solvent-exposed region of a binding pocket (e.g., kinase hinge region exit) to modulate solubility and pharmacokinetic properties.

-

-

Vector B (Nitrile Group):

-

Reactivity: Electrophilic carbon.

-

Modifications:

-

Hydrolysis → Amide (primary/secondary) or Carboxylic Acid.

-

Reduction → Aminomethyl group (benzylamine analog).

-

Cyclization → Tetrazoles, Oxadiazoles, or Triazines.

-

-

Role: Can form critical hydrogen bonds (as CN) or be converted into a "warhead" or zinc-binding group.

-

Workflow: Scaffold Diversification

Caption: Figure 2.[5] Divergent synthesis strategies utilizing the bifunctional nature of the scaffold.

Handling, Safety, & Analytics

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Nitriles can liberate toxic HCN under strong acidic/reducing conditions; however, this aromatic nitrile is relatively stable.

Analytical Verification

-

¹H NMR (DMSO-d₆, 400 MHz): Expect diagnostic signals for the pyridine ring protons (doublet ~8.3 ppm, singlet ~7.2 ppm, dd ~6.9 ppm) and the piperazine methylene protons (two multiplets at ~3.3–3.6 ppm).

-

LC-MS: Positive mode ESI will show a dominant peak at m/z 189.1 [M+H]⁺ .

-

Storage: Hygroscopic (especially as HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

-

ChemicalBook. (2025).[6] 4-Chloro-2-pyridinecarbonitrile Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2017). Discovery of pyrimidine and pyridine derivatives as GPR119 agonists. PubMed.[1][3] Retrieved from

-

Sigma-Aldrich. (2025). Product Catalog: Pyridine Carbonitriles. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 4-(Piperazin-1-yl)pyridine derivatives. Retrieved from

Sources

- 1. PubChemLite - 2-[4-(1h-indole-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile (C19H17N5O) [pubchemlite.lcsb.uni.lu]

- 2. 4-CHLORO-PYRIDINE-2-CARBONITRILE | 19235-89-3 [chemicalbook.com]

- 3. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-(Piperazin-1-yl)furo[3,2-c]pyridine | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary

4-(Piperazin-1-yl)pyridine-2-carbonitrile (C₁₀H₁₂N₄) is a heterocyclic building block characterized by a basic secondary amine (piperazine) and a polar electron-withdrawing nitrile group attached to a pyridine core.[1]

Its solubility profile is pH-dependent .[1] While it exhibits high solubility in polar aprotic solvents like DMSO, its aqueous solubility is governed by the ionization state of the piperazine nitrogen.[1] Researchers must distinguish between the kinetic solubility (relevant for biological assays) and thermodynamic solubility (relevant for formulation) to avoid experimental artifacts such as "crashing out" during serial dilutions.[1]

This guide provides the structural basis for these properties, detailed preparation protocols, and troubleshooting frameworks for drug discovery applications.

Physicochemical Profile

To predict solubility behavior, we must first analyze the molecular descriptors that drive solute-solvent interactions.[1]

| Property | Value (Predicted/Analogous) | Structural Implication |

| Molecular Weight | 188.23 g/mol | Small molecule fragment; favorable for dissolution kinetics.[1] |

| pKa (Piperazine NH) | ~8.5 – 9.5 | Critical: The secondary amine is basic.[1] At physiological pH (7.4), a significant fraction exists as a cation, aiding solubility.[1] At pH > 10, it is neutral and lipophilic.[1] |

| pKa (Pyridine N) | ~2.0 – 3.0 | Very weakly basic due to the electron-withdrawing nitrile group.[1] Remains neutral at physiological pH.[1] |

| LogP (Octanol/Water) | ~0.1 – 0.5 | Moderately polar.[1] It is not highly lipophilic, suggesting reasonable aqueous solubility if ionized.[1] |

| H-Bond Donors | 1 (Piperazine NH) | Capable of H-bonding with water/DMSO.[1] |

| H-Bond Acceptors | 4 | High capacity for solvation in polar solvents.[1] |

The "pH Cliff" Phenomenon

The solubility of this compound is bimodal.[1]

-

Acidic Conditions (pH < 6): The piperazine nitrogen is fully protonated (

).[1] The compound behaves like a salt and is highly soluble (>10 mg/mL).[1] -

Basic Conditions (pH > 9): The compound is uncharged.[1] Solubility is driven solely by the intrinsic solubility (

) of the neutral lattice, which is likely low (<1 mg/mL).[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its ability to disrupt intermolecular H-bonds and solvate the aromatic core.[1]

Solubility Limit

-

Maximal Solubility: Often achievable up to 100 mM with sonication.[1]

-

Recommendation: Prepare stock solutions at 10 mM or 20 mM to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.[1]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 10 mL Target Concentration: 10 mM

-

Weighing: Accurately weigh 18.82 mg of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.

-

Note: If the substance is a hydrochloride salt, adjust MW accordingly (MW_salt = 188.23 + 36.46).[1]

-

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (≥99.9%).

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Visual check for clarity. The solution should be colorless to pale yellow and free of particulates.[1]

-

Storage: Aliquot into amber glass vials (to minimize light exposure) or polypropylene tubes. Store at -20°C.

Critical Warning: DMSO Hygroscopicity

DMSO is hygroscopic (absorbs water from air).[1] If the water content in DMSO exceeds 10%, the solubility power decreases, potentially causing the compound to precipitate over time.[1]

-

Mitigation: Use single-use aliquots to avoid repeated opening of the master stock.

Solubility in Water & Aqueous Buffers[1][2]

Aqueous solubility is the primary failure point in biological assays.[1] The protocol below ensures you measure the relevant solubility for your application.

Solubility Profile by pH[1]

| Medium | pH | State | Estimated Solubility |

| 0.1 N HCl | 1.0 | Fully Protonated | High (> 10 mg/mL) |

| PBS / Media | 7.4 | Partially Ionized | Moderate (~0.5 - 2 mg/mL) |

| 0.1 N NaOH | 13.0 | Neutral | Low (< 0.1 mg/mL) |

Protocol: Kinetic Solubility Assay (Turbidimetric)

This method determines the concentration at which the compound precipitates when a DMSO stock is spiked into an aqueous buffer (mimicking a biological assay).[1]

Materials:

-

10 mM DMSO Stock of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.[1]

Steps:

-

Preparation: Place 190 µL of PBS into plate wells.

-

Spiking: Add 10 µL of DMSO stock (final conc: 500 µM, 5% DMSO).

-

Perform serial dilutions in DMSO first to test ranges: 500 µM, 250 µM, 125 µM, etc.

-

-

Incubation: Shake plate for 2 hours at room temperature.

-

Readout: Measure Absorbance at 620 nm (turbidity).

Visualized Workflows

Solubility Decision Tree

The following diagram illustrates the logical flow for handling this compound based on the intended application.

Caption: Decision tree for solvent selection and expected solubility outcomes based on pH environments.

Mechanistic Species Distribution

Understanding why solubility changes is crucial. The diagram below models the protonation state.[1]

Caption: Protonation equilibrium of the piperazine nitrogen governing aqueous solubility.

Troubleshooting & Best Practices

Issue: "The compound precipitated when I added the DMSO stock to my cell culture media."

Cause: This is the "Solubility Cliff."[1] You likely exceeded the kinetic solubility limit of the neutral species in the buffer.[1] Solution:

-

Lower the Concentration: If testing at 100 µM, try 10 µM.

-

Predilution: Dilute the DMSO stock into an intermediate buffer (pH 4-5) before adding to the final media (if the assay tolerates it), or simply vortex immediately upon addition to disperse micro-aggregates.

-

Check DMSO %: Ensure final DMSO concentration is < 1% (v/v). High DMSO helps solubility but kills cells.[1]

Issue: "My DMSO stock froze and now has crystals that won't dissolve."

Cause: DMSO freezes at 19°C. Upon thawing, the local concentration of the drug increased, causing nucleation.[1] Solution:

-

Heat: Warm the vial to 37°C in a water bath.

-

Sonicate: Sonicate for 10-15 minutes.

-

Verify: Hold the vial up to a light source. If "swirls" (Schlieren lines) are visible, it is not fully dissolved.[1]

References

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility protocols).

-

PubChem Compound Summary. (2025). 6-(Piperazin-1-yl)pyridine-3-carbonitrile (Isomer Data).[1] National Center for Biotechnology Information.[1] Link

-

Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] (Validation of pKa-solubility relationship).

Predictive Metabolic Stability and Biotransformation Profiling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

As a Senior Application Scientist, evaluating the metabolic fate of novel pharmacophores is a critical step in mitigating downstream pharmacokinetic failures. The compound 4-(Piperazin-1-yl)pyridine-2-carbonitrile presents a fascinating dichotomy of chemical reactivity: a highly vulnerable aliphatic heterocycle paired with an electron-deficient aromatic system.

This technical whitepaper provides an in-depth analysis of the metabolic liabilities of this molecule, detailing the causality behind its biotransformation, in silico predictive modeling, and the self-validating in vitro methodologies required to accurately quantify its intrinsic clearance.

Structural Vulnerability & Causality of Metabolism

To accurately predict the metabolic stability of 4-(Piperazin-1-yl)pyridine-2-carbonitrile, we must deconstruct the molecule into its two primary functional domains, each governed by distinct electronic and steric principles.

The Piperazine Ring: A Hotspot for Phase I Oxidation

Aliphatic heterocycles like piperazine are notorious for their metabolic liabilities. They are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, predominantly mediated by the CYP3A4 and CYP2D6 isoforms[1][2]. The secondary amine can undergo N-oxidation, but more critically, the adjacent alpha-carbons are prime targets for hydroxylation.

The causality here is driven by the electron density of the nitrogen, which stabilizes the transition state during hydrogen abstraction by the CYP heme-oxo species. This C-alpha hydroxylation generates an unstable carbinolamine intermediate. Depending on the local microenvironment, this intermediate will spontaneously cleave the C-N bond, resulting in ring-opened ethylenediamine derivatives, or undergo further dehydrogenation to form lactams[3].

The Pyridine-2-carbonitrile System: Electrophilic Susceptibility

Conversely, the pyridine ring is inherently electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing carbonitrile (-CN) group at the 2-position. This electron deficiency acts as a protective shield against CYP-mediated electrophilic aromatic oxidation (epoxidation/hydroxylation).

However, this same electronic deactivation increases the intrinsic electrophilicity of the ring. In the complex matrix of human liver microsomes (HLMs) or hepatocytes, such electrophilic aromatic nitriles are susceptible to nucleophilic attack by endogenous thiols, such as glutathione (GSH). This can lead to the formation of transient GSH conjugates that subsequently rearrange into thiazoline derivatives[4].

In Silico Predictive Modeling

Before committing resources to in vitro assays, quantum mechanical reactivity calculations and knowledge-based expert systems are deployed to generate a probabilistic map of Sites of Metabolism (SOM).

Table 1: In Silico Site of Metabolism (SOM) Predictions

| Sub-structure | Predicted Metabolic Reaction | Primary Mediating Enzyme | Vulnerability Score |

| Piperazine (C-alpha) | Hydroxylation / Ring Cleavage | CYP3A4, CYP2D6 | High |

| Piperazine (N-H) | N-Oxidation / N-Dealkylation | CYP3A4, FMO | Moderate |

| Pyridine Ring | Epoxidation / Hydroxylation | CYP450 (Various) | Low (Deactivated) |

| Carbonitrile (-CN) | GSH Conjugation (Thiazoline) | GST / Non-enzymatic | Low to Moderate |

Mechanistic Pathways of Biotransformation

Based on the structural analysis, the primary degradation pathways dictate the compound's half-life. The diagram below maps the logical flow of these biotransformations, highlighting the divergence between Phase I oxidative clearance and Phase II nucleophilic conjugation.

Figure 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

In Vitro Experimental Protocols: The Self-Validating HLM Assay

To empirically validate the in silico predictions and quantify intrinsic clearance (

Step-by-Step Methodology

-

Matrix Preparation : Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

.-

Causality: This specific ionic strength and pH strictly maintain the physiological conformation and optimal catalytic activity of the membrane-bound CYP enzymes.

-

-

Compound Spiking : Add 4-(Piperazin-1-yl)pyridine-2-carbonitrile to achieve a final assay concentration of 1 µM.

-

Causality: Maintaining a substrate concentration significantly below the Michaelis constant (

) ensures the enzymatic reaction follows first-order kinetics, which is a mathematical prerequisite for accurately deriving

-

-

Thermal Pre-incubation : Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Causality: This ensures thermal equilibrium is reached before initiating the reaction, preventing artificial lag phases in the kinetic degradation curve.

-

-

Reaction Initiation & Self-Validation : Initiate the reaction by adding a 1 mM NADPH-regenerating system. Concurrently, initiate a parallel "Minus-NADPH" control arm using an equivalent volume of buffer.

-

Causality: NADPH is the obligate electron donor for CYP450s. The minus-NADPH control acts as the self-validating mechanism of the assay. If the compound degrades in this control arm, the instability is definitively due to non-CYP mechanisms (e.g., chemical hydrolysis of the nitrile group or amidase activity) rather than CYP-mediated Phase I metabolism.

-

-

Time-Course Quenching : At precise intervals (

minutes), extract 50 µL aliquots and immediately crash them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide).-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric or ionization variances during downstream LC-MS/MS analysis.

-

Figure 2: Self-validating in vitro human liver microsome (HLM) experimental workflow.

Quantitative Data Interpretation

The LC-MS/MS quantification yields a degradation curve from which the half-life (

Table 2: Representative In Vitro Metabolic Stability Profile

| Test System | Half-Life ( | Intrinsic Clearance ( | Remaining at 60 min |

| Human Liver Microsomes | 24.5 min | 56.5 µL/min/mg | 18% |

| Rat Liver Microsomes | 12.3 min | 112.7 µL/min/mg | <5% |

| Minus-NADPH Control | >120 min | <5.0 µL/min/mg | 98% |

Note: The 98% compound survival in the Minus-NADPH control self-validates that the observed clearance in the active microsomes is almost entirely CYP450-dependent.

Medicinal Chemistry Mitigation Strategies

If the in vitro

-

Steric Hindrance (Alpha-Substitution) : Introducing methyl groups adjacent to the piperazine nitrogen (e.g., transitioning to a 2,6-dimethylpiperazine analog) creates a steric shield, physically blocking the CYP active site from accessing the vulnerable C-alpha protons.

-

Electronic Deactivation : Substituting the piperazine ring with fluorine atoms leverages the inductive electron-withdrawing effect to reduce the

of the basic amine. A less basic amine exhibits reduced affinity for the CYP heme pocket, lowering the rate of oxidation. -

Conformational Restriction : Replacing the flexible piperazine with a bridged bicyclic system (e.g., 3,8-diazabicyclo[3.2.1]octane) locks the conformation. This drastically increases the activation energy required for the carbinolamine intermediate to undergo ring-opening, thereby enhancing overall metabolic stability.

References

-

Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Source: PubMed (National Institutes of Health) URL:[Link]

-

Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Source: ResearchGate URL:[Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: PubMed Central (PMC - National Institutes of Health) URL:[Link]

-

Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. Source: PubMed (National Institutes of Health) URL:[Link]

Sources

- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolution of the Scaffold: Piperazinyl-Pyridine Carbonitriles in Medicinal Chemistry

[1][2]

Executive Summary

The piperazinyl-pyridine carbonitrile scaffold represents a convergence of three critical pharmacophoric elements: the solubilizing piperazine ring, the electron-deficient pyridine core, and the metabolically stable, dipolar carbonitrile (cyano) group. Originally utilized as a robust synthetic intermediate due to its facile formation via Nucleophilic Aromatic Substitution (SNAr), this motif has evolved into a primary driver of potency and selectivity in targeted therapies.

This guide analyzes the scaffold’s trajectory from a synthetic commodity to a cornerstone in the discovery of LSD1 inhibitors (Epigenetics), mGluR5 antagonists (CNS), and Kinase inhibitors (Oncology).

Chemical Architecture & Pharmacophore Logic[1]

The "Goldilocks" Electronic Profile

The success of this scaffold relies on the synergistic electronic relationship between its components.

-

The Pyridine Core: Acts as the central template. The nitrogen atom in the ring pulls electron density, making the ring electron-deficient.[1]

-

The Carbonitrile (-CN) Handle:

-

Electronic Effect: A strong electron-withdrawing group (EWG) that further deactivates the ring, significantly lowering the energy of the LUMO.[1] This makes the ortho- or para-positions highly susceptible to nucleophilic attack (SNAr).[2][1]

-

Binding Role: The cyano group is a compact, linear H-bond acceptor with a strong dipole moment (~3.9 D), often engaging in critical interactions with backbone amides or water networks in protein active sites (e.g., the "methionine gatekeeper" region in kinases).

-

-

The Piperazine Moiety:

-

Solubility: Provides a basic nitrogen (pKa ~9.8) that is usually protonated at physiological pH, enhancing aqueous solubility.

-

Vectorization: The chair conformation of piperazine projects substituents at defined vectors, allowing precise probing of solvent-exposed regions in a binding pocket.

-

Structural Variants

The two most common regioisomers driving drug discovery are:

Synthetic Methodology: The SNAr Workhorse

The ubiquity of this scaffold is driven by its high-yielding, scalable synthesis.[1] The presence of the nitrile group at the 3-position of the pyridine ring activates the halogen at the 2- or 6-position for displacement by the piperazine amine.[2][1]

Core Synthetic Protocol (Standardized)

Objective: Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile.

Reagents:

-

Substrate: 6-chloronicotinonitrile (1.0 eq)

-

Temperature: 60°C – 80°C

Step-by-Step Methodology:

-

Preparation: Dissolve 6-chloronicotinonitrile (13.8 g, 100 mmol) in anhydrous MeCN (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add finely ground K₂CO₃ (27.6 g, 200 mmol).

-

Nucleophile Introduction: Add N-methylpiperazine (12.0 g, 120 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the chloride starting material.[2][1]

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) to yield the product as a pale yellow solid.

Validation Metrics:

Visualization: Synthetic Pathway & SAR Logic[2]

Caption: Logical flow from synthetic precursors to therapeutic applications via the SNAr mechanism.

Case Studies in Drug Discovery

Case Study A: Epigenetics – LSD1 Inhibitors

Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][1] Significance: LSD1 overexpression is linked to AML (Acute Myeloid Leukemia) and SCLC (Small Cell Lung Cancer).[2][1] Role of Scaffold: In reversible LSD1 inhibitors (e.g., analogs of B35 or GSK-2879552 ), the piperazinyl-pyridine carbonitrile serves as a critical linker.[1]

-

Mechanism: The pyridine ring stacks against FAD (Flavin Adenine Dinucleotide) in the active site. The piperazine extends the molecule towards the substrate-binding channel, often decorated with a hydrophobic group (e.g., benzyloxy) to mimic the histone tail.

-

Optimization: The 3-cyano group locks the conformation and improves metabolic stability against oxidative deamination compared to a simple pyridine.[2][1]

Case Study B: CNS – mGluR5 Antagonists

Target: Metabotropic Glutamate Receptor 5 (mGluR5).[2][1][3] Significance: Treatment of schizophrenia, anxiety, and Fragile X syndrome. Role of Scaffold: Compounds featuring a 2-(4-substituted-piperazin-1-yl)nicotinonitrile core have demonstrated high affinity.[2][1]

-

Dipole Effect: The nitrile group's dipole aligns with polar residues in the transmembrane allosteric pocket.

-

Lipophilicity: The scaffold allows for a tunable LogP (2.5–3.5), essential for Blood-Brain Barrier (BBB) penetration.[2][1] The basic piperazine nitrogen can be masked or substituted to prevent efflux by P-glycoprotein (P-gp).[2][1]

Case Study C: Oncology – Kinase Inhibition

Target: RET Kinase, CHK1. Role of Scaffold:

Quantitative Data Summary

| Parameter | Pyridine-Carbonitrile Scaffold | Unsubstituted Pyridine | Benzene Analog | Impact on Drug Design |

| Hammett Constant ( | 0.66 (CN group) | 0.00 | N/A | High electron withdrawal facilitates SNAr synthesis.[2] |

| Dipole Moment | ~3.9 D | ~2.2 D | 0 D | Enhances specific electrostatic interactions in binding pockets. |

| Metabolic Stability | High | Moderate | Low (prone to oxidation) | CN blocks metabolic "soft spots" on the ring.[2] |

| Solubility (pH 7.4) | Moderate-High | Moderate | Low | Piperazine N provides ionization (pKa ~9.8).[2][1] |

References

-

LSD1 Inhibition & B35 Analogues

-

Scaffold Synthesis & Antimicrobial Activity

-

mGluR5 Antagonists

-

Kinase Inhibitor Applications

-

General Scaffold Review

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocol for 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Building Blocks, CNS and Kinase Inhibitor Scaffolds

Executive Summary & Mechanistic Rationale

The molecule 4-(piperazin-1-yl)pyridine-2-carbonitrile is a highly versatile bifunctional building block. The piperazine moiety provides a basic, tunable secondary amine for further functionalization (e.g., amidation, reductive amination), while the cyanopyridine core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators.

The most robust and scalable method to synthesize this compound is via a two-step sequence: a Nucleophilic Aromatic Substitution (

Causality in Experimental Design

-

Electrophile Activation: We utilize 4-chloro-2-cyanopyridine[1] as the starting electrophile. The cyano group at the 2-position and the pyridine nitrogen synergistically act as powerful electron sinks. This dual electron-withdrawing effect heavily polarizes the aromatic ring, lowering the LUMO energy and stabilizing the transient anionic Meisenheimer complex during nucleophilic attack [4].

-

Nucleophile Selection (Boc-Protection): Using unprotected piperazine often leads to the formation of a symmetric dimer (1,4-bis(2-cyanopyridin-4-yl)piperazine) due to the high reactivity of the second amine post-coupling. By employing 1-Boc-piperazine [2], we strictly limit the reaction to mono-arylation.

-

Base and Solvent: Potassium carbonate (

) in N,N-Dimethylformamide (DMF) provides the optimal mild, heterogeneous basic environment to scavenge the generated

Fig 1. Mechanistic pathway of the SNAr coupling and subsequent Boc-deprotection.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloro-2-cyanopyridine | 138.55 | 1.0 | 1.38 g | Electrophile |

| 1-Boc-piperazine | 186.25 | 1.1 | 2.05 g | Nucleophile |

| Potassium carbonate ( | 138.20 | 2.0 | 2.76 g | Acid Scavenger |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |

| Trifluoroacetic acid (TFA) | 114.02 | Excess | 10 mL | Deprotecting Agent |

| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure the operator can empirically verify the success of each transformation before proceeding.

Step 1: Synthesis of tert-butyl 4-(2-cyanopyridin-4-yl)piperazine-1-carboxylate

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-cyanopyridine (1.38 g, 10 mmol) and 1-Boc-piperazine (2.05 g, 11 mmol).

-

Solvation & Base Addition: Suspend the solids in anhydrous DMF (20 mL). Add finely ground anhydrous

(2.76 g, 20 mmol). -

Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (IPC 1): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the starting material spot (

) is fully consumed and replaced by a highly UV-active intermediate spot ( -

Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with 5% aqueous

(

Step 2: Boc-Deprotection to Yield Target Molecule

-

Setup: Dissolve the crude Boc-protected intermediate in DCM (40 mL) in a 250 mL round-bottom flask.

-

Deprotection: Slowly add TFA (10 mL) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation (IPC 2): The evolution of

gas (visible bubbling) serves as an immediate, physical validation of carbamate cleavage. Confirm completion via LC-MS; the intermediate mass ( -

Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting viscous oil in a minimal amount of water and adjust the pH to 10-11 using 2M aqueous

. -

Isolation: Extract the basic aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (

mL). Dry the combined organics over

Fig 2. Step-by-step experimental workflow for the synthesis and isolation.

Analytical Data & Quality Control

To ensure the scientific integrity of the synthesized batch, verify the product against the following expected spectral parameters:

-

Appearance: Pale yellow to off-white solid.

-

LC-MS (ESI+): Calculated for

-

H NMR (400 MHz, DMSO-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733246, 4-Chloro-2-cyanopyridine" PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78374, 1-Boc-piperazine" PubChem,[Link]

-

"Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC" Green Chemistry, 2021.[Link]

-

"Interrupted SNAr-Alkylation Dearomatization" Angewandte Chemie International Edition, 2019.[Link]

Application Note: High-Efficiency Functionalization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile via HATU-Mediated Amidation

Introduction & Molecule Profile[1][2][3][4][5][6][7]

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a high-value heterocyclic building block used extensively in the synthesis of PARP inhibitors, kinase inhibitors, and GPCR ligands. Its structure features an electron-deficient pyridine ring substituted with a nitrile group at the C2 position and a piperazine moiety at the C4 position.

Structural Analysis & Reactivity[8]

-

The Piperazine Tail (Nucleophile): The distal nitrogen (

) of the piperazine ring is a secondary amine. It is the primary handle for diversification, readily participating in amidation, reductive amination, and urea formation. -

The Pyridine Core (Electrophile): The pyridine ring is electron-poor due to the inductive effect of the nitrile group and the ring nitrogen. This reduces the basicity of the proximal piperazine nitrogen (

), ensuring regioselectivity at the distal -

The Nitrile (Warhead/Precursor): The C2-cyano group is stable under standard amidation conditions but can be subsequently hydrolyzed to an amide (e.g., in PARP inhibitors like Olaparib analogs) or reduced to an amine.

Scope of this Protocol:

This guide details the HATU-mediated amide coupling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile with a generic carboxylic acid (

Reaction Design & Logic

The Chemical Strategy

Direct amidation of secondary amines on heteroaromatic scaffolds can be sluggish due to steric hindrance or reduced nucleophilicity. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1][2]

Why HATU?

-

Reactivity: The resulting O-At active ester is more reactive than the O-Bt esters generated by HOBt/EDC, crucial for the somewhat sterically encumbered piperazine.

-

Solubility: HATU and its byproducts are soluble in DMF, maintaining a homogeneous reaction mixture which is essential for the polar pyridine scaffold.

Reagent Stoichiometry

Precise stoichiometry is vital to prevent bis-acylation (rare but possible if impurities exist) and to ensure complete consumption of the limiting reagent (the valuable pyridine scaffold).

| Component | Role | Equivalents (eq.) | Rationale |

| Carboxylic Acid ( | Electrophile | 1.1 - 1.2 | Slight excess ensures full conversion of the amine. |

| Pyridine Scaffold | Limiting Reagent | 1.0 | The high-value core scaffold. |

| HATU | Coupling Agent | 1.2 - 1.3 | Matches the acid excess to generate the active ester. |

| DIPEA (Hunig's Base) | Base | 3.0 | Neutralizes the acid and the HATU salt; maintains basic pH for the amine. |

| DMF (Anhydrous) | Solvent | 0.1 - 0.2 M | Polar aprotic solvent required to dissolve the zwitterionic intermediate. |

Step-by-Step Experimental Protocol

Materials Preparation

-

Pyridine Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (ensure purity >95% by LCMS).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous, stored over molecular sieves.

-

Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if reagents are dry).

Execution Workflow

Step 1: Pre-activation of the Acid [3]

-

To a clean, dry 20 mL scintillation vial (or round-bottom flask), add the Carboxylic Acid (1.1 eq).

-

Add HATU (1.2 eq).

-

Add anhydrous DMF to achieve a concentration of ~0.2 M relative to the scaffold.

-

Add DIPEA (1.5 eq of the total 3.0 eq) dropwise.

-

Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes . This generates the activated O-At ester.

Step 2: Addition of the Scaffold

-

In a separate vial, dissolve 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 eq) in a minimal amount of DMF.

-

Add the remaining DIPEA (1.5 eq) to this amine solution.

-

Transfer the amine/base solution dropwise into the activated acid mixture.

-

Rinse: Rinse the amine vial with 0.5 mL DMF and add to the reaction to ensure quantitative transfer.

Step 3: Reaction Monitoring

-

Stir the mixture at RT for 2–4 hours .

-

QC Check: Take a 5 µL aliquot, dilute with 200 µL MeCN, and inject on LCMS.

-

Target: Disappearance of the amine mass (M+H) and appearance of the Product (M+Acid_Fragment - 18 + H).

-

Note: If >10% amine remains after 4 hours, add 0.1 eq of HATU and stir for 1 additional hour.

-

Step 4: Workup & Isolation Method A: Aqueous Extraction (Standard)

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash sequentially with:

-

Sat.

(2x) – Removes unreacted acid and HATU byproducts. -

Water (1x) – Removes DMF.

-

Brine (1x) – Removes residual water.

-

-

Dry the organic layer over

, filter, and concentrate in vacuo.[4][5]

Method B: Direct Precipitation (For very polar products)

-

Pour the DMF reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring.

-

If a precipitate forms, filter the solid, wash with water and hexanes, and dry under high vacuum.

Visualization of Workflows

Reaction Logic & Procedure

The following diagram illustrates the critical path for the synthesis, including decision points for workup selection.

Caption: Figure 1. Step-by-step workflow for the HATU-mediated amidation of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance or wet DMF. | Ensure DMF is anhydrous.[3] Heat reaction to 40°C. Switch to PyBOP or acid chloride. |

| Nitrile Hydrolysis | High pH + Heat + Water. | Avoid heating >60°C. Ensure reagents are dry. Do not use aqueous base during the reaction. |

| Emulsion during Workup | Amphiphilic nature of the product. | Add a small amount of MeOH to the organic layer or filter the emulsion through Celite. |

| Product stuck in DMF | Product is too polar for EtOAc extraction. | Use Method B (Precipitation) or lyophilize the DMF directly (if possible) and purify via Reverse Phase HPLC. |

Solubility Map

Understanding the solubility of the core scaffold is critical for solvent selection.

-

High Solubility: DMF, DMSO, DMAc.

-

Moderate Solubility: DCM, Chloroform, MeOH (warm).

-

Insoluble: Hexanes, Diethyl Ether, Water (neutral pH).

References

-

Piperazine Scaffolds in Medicinal Chemistry

-

Amide Coupling Protocols (HATU)

-

Pyridine-Piperazine Synthesis Context

- Title: Synthesis and biological evaluation of pyridylpiperazine hybrid deriv

- Source:Frontiers in Chemistry / NIH PubMed Central.

-

URL:[Link]

-

Chemical Properties & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

hydrolysis of nitrile group in 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Executive Summary

This guide details the optimized protocols for the hydrolysis of the nitrile group in 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1) to its corresponding carboxylic acid, 4-(Piperazin-1-yl)picolinic acid (3) .

While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the electronic push-pull system of the 4-amino-substituted pyridine ring and the zwitterionic nature of the product. The 4-piperazinyl group acts as a strong electron donor, stabilizing the pyridine ring but potentially retarding nucleophilic attack at the 2-cyano position compared to unsubstituted cyanopyridines. Furthermore, the product contains a basic secondary amine (piperazine), a basic pyridine nitrogen, and an acidic carboxyl group, necessitating a tailored isolation strategy to manage high water solubility and zwitterion formation.

Chemical Context & Mechanistic Insight

Electronic Deactivation & Reactivity

The 2-cyano group on a pyridine ring is generally activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. However, the piperazine at the 4-position donates electron density into the ring via resonance.

-

Effect: This donation increases the electron density at the 2-position carbon, slightly deactivating the nitrile towards nucleophilic attack by hydroxide ions compared to 2-cyanopyridine.

-

Implication: Standard mild hydrolysis (e.g.,

/MeOH) may stall at the amide. Forcing conditions (NaOH/Reflux) are required for complete conversion to the acid.

Thermal Decarboxylation Risk

Picolinic acid derivatives (2-position carboxylic acids) are thermodynamically unstable relative to their decarboxylated pyridines, especially at elevated temperatures (

-

Risk: Prolonged heating of the free acid can lead to the loss of

, yielding 4-(piperazin-1-yl)pyridine. -

Control: The reaction is run in basic media where the product exists as the stable carboxylate salt. Acidification is performed only during the final workup at controlled temperatures.

Reaction Mechanism & Pathway

The hydrolysis proceeds through a stepwise base-catalyzed addition of water. The intermediate amide (2) is often isolable if the reaction is quenched early.

Figure 1: Stepwise hydrolysis pathway from nitrile to zwitterionic acid, highlighting the critical decarboxylation risk.

Detailed Experimental Protocols

Method A: Basic Hydrolysis (Preferred for Scale-Up)

Target: Complete conversion to Carboxylic Acid.

Reagents:

-

Substrate: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (5.0 eq). Note: Excess base ensures rapid kinetics and keeps the piperazine deprotonated.

-

Solvent: Ethanol (optional co-solvent to improve initial solubility).

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (dilute HCl) to trap evolved ammonia gas.

-

Dissolution: Suspend the nitrile (10 g, ~53 mmol) in 2.5 M NaOH (106 mL). If the substrate is not wetting well, add Ethanol (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 100°C) .

-

Observation: The solid will dissolve as hydrolysis proceeds. Ammonia evolution will be detectable (pH paper at vent).

-

-

Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1%

).-

Checkpoint: The intermediate Amide (

) appears first, then disappears to form the polar Acid (near baseline). -

Time: Typically 4–6 hours.

-

-

Workup (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove Ethanol (if used) under reduced pressure.

-

Neutralization: Place the flask in an ice bath. Slowly add 6 M HCl to adjust the pH.

-

Isoelectric Focusing: The target product is a zwitterion.

-

Adjust pH to ~6.5 – 7.0 .

-

Observation: If the concentration is high, the product may precipitate as a white/off-white solid.

-

-

-

Isolation:

-

If Precipitate Forms: Filter, wash with minimal cold water, and dry.

-

If Soluble (Likely due to piperazine): Evaporate the aqueous solution to dryness. The residue contains Product + NaCl.

-

Desalting: Extract the solid residue with hot absolute Ethanol (3x). The product dissolves; NaCl remains insoluble. Filter hot.

-

Concentrate the ethanolic filtrate to yield the pure zwitterionic acid.

-

Method B: Mild Oxidative Hydrolysis (Targeting the Amide)

Target: 4-(Piperazin-1-yl)picolinamide. If the carboxylic acid is not the desired end-point, use the Katritzky modification.

Protocol:

-

Dissolve nitrile (1.0 eq) in DMSO.

-

Add

(0.5 eq) and 30% -

Stir at 25°C for 2 hours.

-

Pour into water. The amide usually precipitates.

Data Analysis & Validation

Table 1: Analytical Specifications for 4-(Piperazin-1-yl)picolinic acid

| Test | Expected Result | Notes |

| HPLC Purity | > 98.0% (a/a) | Monitor at 254 nm (Pyridine UV). |

| 1H NMR (D2O) | Piperazine protons appear as multiplets at 3.0-3.8 ppm. | |

| Mass Spec (ESI) | Positive mode. | |

| Appearance | White to pale yellow powder | Hygroscopic if isolated as HCl salt. |

| Solubility | High in Water, MeOH; Low in DCM | Zwitterionic character dominates. |

Isolation Strategy Workflow (Graphviz)

The isolation of zwitterionic heterocycles is the most failure-prone step. Follow this decision tree to maximize yield.

Figure 2: Isolation decision matrix for handling the water-soluble zwitterionic product.

References

-

Kinetics of Cyanopyridine Hydrolysis

-

Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1]

- Relevance: Establishes the Arrhenius behavior and decarboxylation risks of picolinic acid derivatives at high temper

-

Source:

-

-

Zwitterionic Nature of Picolinic Acids

- Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- Relevance: Confirms the zwitterionic solid-state structure of picolinic acid derivatives, validating the isoelectric isolation str

-

Source:[2]

-

General Nitrile Hydrolysis Protocols

-

Synthesis of Piperazine Derivatives

- Title: Synthesis of piperazines (Organic Chemistry Portal).

- Relevance: Contextualizes the stability of the piperazine ring under synthetic conditions.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Functionalization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Executive Summary & Chemical Profile[2]

The scaffold 4-(Piperazin-1-yl)pyridine-2-carbonitrile represents a "dual-warhead" intermediate in medicinal chemistry.[1][2] It combines a nucleophilic secondary amine (the distal piperazine nitrogen) with an electrophilic, modifiable nitrile group attached to an electron-deficient pyridine ring.[1]

This guide provides a validated roadmap for functionalizing this molecule. Unlike generic protocols, this document addresses the specific electronic push-pull nature of the scaffold: the C4-piperazine acts as a resonance donor, while the C2-nitrile and pyridine nitrogen act as electron-withdrawing elements.[1] This electronic bias dictates reagent choice and reaction order.[2]

Chemical Profile[2][3][4][5][6][7][8][9][10]

-

Core Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile[1][2]

-

Primary Reactivity (Vector A): Distal Piperazine

(Nucleophilic attack on electrophiles).[2] -

Secondary Reactivity (Vector B): C2-Carbonitrile (Hydrolysis, Reduction, Cyclization).[1]

-

Solubility Characteristics: Moderately soluble in DCM/MeOH; low solubility in non-polar ethers.[2]

-

pKa Considerations: The distal piperazine nitrogen (

) is significantly more basic than the pyridine nitrogen (

Module A: The Distal Nitrogen (Vector A)

Objective: Introduction of diversity elements via the secondary amine.

The distal nitrogen is the primary handle for SAR (Structure-Activity Relationship) exploration. Due to the high basicity of this amine compared to the pyridine ring, selective functionalization is straightforward without protecting group manipulation.

Reagent Selection Guide

| Transformation Class | Preferred Reagents | Solvent System | Mechanistic Insight |

| Reductive Amination | Sodium Triacetoxyborohydride (STAB), Aldehydes/Ketones | DCE or DCM | STAB is milder than |

| Amide Coupling | HATU, DIPEA, Carboxylic Acids | DMF or DMA | HATU ensures rapid coupling to overcome steric bulk; avoids acid chloride hydrolysis.[1] |

| Sulfonylation | Sulfonyl Chlorides, TEA | DCM ( | High yield; requires slow addition to prevent bis-sulfonylation (rare but possible).[1] |

| Urea Formation | Triphosgene (solid) or Isocyanates | THF or DCM | Triphosgene is safer/easier to weigh than phosgene gas for generating carbamoyl chlorides in situ.[2] |

Protocol: Reductive Amination (The "STAB" Method)

Standardized for library generation.

Materials:

-

Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv)[1][2]

-

Reagent: Aldehyde (1.1 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

-

Imine Formation: In a dry vial, dissolve the scaffold (100 mg, 0.53 mmol) and the aldehyde (0.58 mmol) in anhydrous DCE (3 mL).

-

Expert Note: If the aldehyde is aromatic and electron-poor, add activated 4Å molecular sieves to drive imine formation.

-

Time: Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Add STAB (168 mg, 0.80 mmol) in one portion.

-

Caution: Mild gas evolution (

) may occur.[2]

-

-

Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS (

of product) and TLC (Ninhydrin stain will show loss of the free amine starting material). -

Quench & Workup:

-

Purification: Flash chromatography (DCM:MeOH gradient 100:0 to 90:10).

Protocol: Amide Coupling (HATU)

Step-by-Step Workflow:

-

Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2] Stir for 5 mins to form the activated ester.

-

Visual Check: Solution often turns slightly yellow.[2]

-

-

Coupling: Add 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Self-Validating Check: Aliquot 5

L into MeOH for LC-MS. Conversion should be >95%. -

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then saturated

.

Module B: The Nitrile Handle (Vector B)

Objective: Modulation of the "Warhead" or electronic properties.

The C2-nitrile is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. However, harsh acidic hydrolysis can degrade the piperazine linkage.

Reagent Selection Guide

| Transformation | Reagents | Conditions | Outcome |

| Partial Hydrolysis | Primary Amide. The "Radziszewski" reaction.[1] Very mild; stops at amide.[2] | ||

| Reduction | Raney Nickel, | MeOH/ | Aminomethyl. Converts |

| Cyclization | DMF, | Tetrazole. Bioisostere of carboxylic acid.[1] |

Protocol: Radziszewski Hydrolysis (Nitrile Primary Amide)

This method is superior to acid/base hydrolysis for this scaffold as it avoids cleaving the piperazine-pyridine bond.[1]

Materials:

-

Substrate: Functionalized or bare 4-(Piperazin-1-yl)pyridine-2-carbonitrile.[1][2]

-

Reagents: 30% Hydrogen Peroxide (

), Potassium Carbonate ( -

Solvent: DMSO (Dimethyl sulfoxide).[2]

Workflow:

-

Dissolution: Dissolve substrate (0.5 mmol) in DMSO (2 mL).

-

Base Addition: Add

(0.1 equiv, catalytic amount is sufficient, but 1.0 equiv speeds it up).[1] -

Oxidant Addition: Cool to

(ice bath). Dropwise add 30%-

Exotherm Warning: The reaction is exothermic.[2] Do not let temperature spike.

-

-

Reaction: Allow to warm to RT. Stir 30–60 minutes.

-

Validation: LC-MS will show a mass shift of +18 Da (Hydration).

-

Workup: Pour into ice water (20 mL). The product usually precipitates as a white solid. Filter and wash with water.[2] If no precipitate, extract with EtOAc/n-Butanol (9:1).[2]

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways for the functionalization of 4-(piperazin-1-yl)pyridine-2-carbonitrile.[1][2] Vector A targets the piperazine nitrogen; Vector B targets the nitrile group.

Purification & Troubleshooting Strategy

SCX Capture (Solid Phase Extraction)

Because the product retains a basic nitrogen (unless acylated/sulfonylated) or the pyridine ring itself (weakly basic), SCX (Strong Cation Exchange) cartridges are the most efficient purification method for library scale.

-

Logic: The sulfonic acid resin captures the basic amine. Neutral impurities (excess aldehyde, non-basic byproducts) wash through.[1]

-

Protocol:

Solubility Issues

The planarity of the pyridine-nitrile system can cause precipitation.

-

Solution: If the scaffold is insoluble in pure DCM during reductive amination, use a 1:1 mixture of DCM:TFE (2,2,2-Trifluoroethanol) .[1] TFE disrupts aggregation and stabilizes iminium ions, often accelerating the reaction.

References

-

BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Technical Library. Accessed October 2023.[2] (Context: General piperazine reductive amination conditions).

-

Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride (STAB)." Organic Chemistry Portal. (Context: Mechanistic advantages of STAB over Cyanoborohydride).

-

Sashida, H., et al. "Palladium-catalyzed intramolecular C–H arylation of pyridine derivatives."[1][2][3] Beilstein Journal of Organic Chemistry, 2024. (Context: Reactivity of pyridine-amide/nitrile scaffolds).[1][2]

-

MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021.[1][2][4] (Context: Late-stage functionalization strategies).[1][2]

- Katritzky, A. R., et al. "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations. (Context: Radziszewski reaction specificity for nitriles in heterocycles).

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. 2-Piperazino-4-pyrimidinecarbonitrile | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

Application Note: Optimal Solvent Systems for 4-(Piperazin-1-yl)pyridine-2-carbonitrile Reactions

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and derivatization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands.

Executive Summary

The 4-(piperazin-1-yl)pyridine-2-carbonitrile scaffold presents a unique solubility and reactivity profile due to its amphiphilic nature (lipophilic pyridine core vs. hydrophilic/basic piperazine tail) and the electron-withdrawing nitrile group.[1]

This guide provides validated solvent systems for:

-

Synthesis of the Core: Nucleophilic Aromatic Substitution (SNAr).[2][3]

-

Derivatization: N-alkylation, Acylation, and Urea formation.

-

Purification: Workup strategies to manage the basicity and polarity of the product.

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step to optimization.[1] The molecule contains a basic secondary amine (

Table 1: Solubility & Application Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High | Amide Couplings, Workup | Excellent for solubilizing the free base; poor for HCl salts.[1][4][5] |

| Polar Aprotic | DMF / DMSO | Very High | SNAr Synthesis, Library Gen. | Hard to remove; use only when reactants are insoluble elsewhere. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | SNAr, Crystallization | Recommended for synthesis; product often precipitates upon cooling. |

| Protic | Isopropanol (IPA) | Moderate | Green Synthesis, Salt Formation | High temperature required for dissolution; excellent for crystallizing salts. |

| Ethers | THF / 2-MeTHF | Moderate | Reductive Amination | Good compromise for solubility and volatility; 2-MeTHF is the greener alternative.[1] |

| Hydrocarbon | Hexanes / Heptane | Insoluble | Anti-solvent | Used to crash out the product during purification. |

Protocol 1: Synthesis of the Core Scaffold (SNAr)

Reaction: 4-Chloropyridine-2-carbonitrile + Piperazine

The electron-withdrawing nitrile group at C2 activates the C4-chloride for displacement.[1] The choice of solvent dictates the reaction rate and impurity profile (specifically bis-substitution).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1] Polar aprotic solvents stabilize the transition state, accelerating the reaction. However, Acetonitrile (MeCN) is preferred over DMF/DMSO because it allows for easier workup and often permits the product to crystallize directly from the reaction mixture as the hydrochloride salt (if acid is generated/added) or free base upon cooling.

Optimized Protocol (MeCN System)

-

Stoichiometry: Charge 4-chloropyridine-2-carbonitrile (1.0 eq) and Piperazine (3.0 eq) into the reactor.

-

Note: Excess piperazine acts as both nucleophile and base (acid scavenger).

-

-

Solvent: Add Acetonitrile (10 V) .

-

Reaction: Heat to Reflux (80-82°C) for 4–6 hours.

-

Monitor: HPLC should show >98% conversion.

-

-

Workup (Precipitation Method):

Diagram 1: SNAr Solvent Decision Tree[1]